molecular formula C22H16BrClN2O2 B12462589 2-bromo-4-chloro-6-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

2-bromo-4-chloro-6-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

Cat. No.: B12462589
M. Wt: 455.7 g/mol
InChI Key: RYXGNKIZSXFEIZ-UHFFFAOYSA-N
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Description

2-bromo-4-chloro-6-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound that features a phenol group substituted with bromine, chlorine, and an imine linkage to a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chloro-6-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol typically involves multiple steps:

    Formation of the Benzoxazole Moiety: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Substitution Reactions: The phenol ring is then substituted with bromine and chlorine atoms. This can be achieved through electrophilic aromatic substitution reactions using bromine and chlorine reagents.

    Imine Formation: The final step involves the condensation of the substituted phenol with an aldehyde or ketone to form the imine linkage. This reaction is typically carried out under acidic or basic conditions to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-chloro-6-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The imine linkage can be reduced to form amines.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions to replace the halogen atoms.

Major Products

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

2-bromo-4-chloro-6-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 2-bromo-4-chloro-6-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the benzoxazole moiety and the imine linkage can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-chlorophenol: A simpler compound with similar halogen substitutions but lacking the benzoxazole and imine functionalities.

    2-bromo-4-chloro-6-methylphenol: Another related compound with a methyl group instead of the imine linkage.

    2-bromo-4-chloro-6-[(E)-{[3-(benzoxazol-2-yl)phenyl]imino}methyl]phenol: A compound with a similar structure but without the ethyl group on the benzoxazole moiety.

Uniqueness

The uniqueness of 2-bromo-4-chloro-6-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol lies in its combination of halogen substitutions, the benzoxazole ring, and the imine linkage. This unique structure imparts specific chemical and biological properties that can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C22H16BrClN2O2

Molecular Weight

455.7 g/mol

IUPAC Name

2-bromo-4-chloro-6-[[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C22H16BrClN2O2/c1-2-13-6-7-20-19(8-13)26-22(28-20)14-4-3-5-17(10-14)25-12-15-9-16(24)11-18(23)21(15)27/h3-12,27H,2H2,1H3

InChI Key

RYXGNKIZSXFEIZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=C(C(=CC(=C4)Cl)Br)O

Origin of Product

United States

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